2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-4-11-5-7-12(8-6-11)20-10(3)13(18-19-20)15-17-9(2)14(23-15)16(21)22/h5-8H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRABQOCRSMYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid typically involves multi-step organic synthesis. One common approach is as follows:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-ethylphenyl azide can react with an alkyne derivative to form the triazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Rings: The triazole and thiazole rings are then coupled together using appropriate linkers and reaction conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole and thiazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using nitric acid or halogens in the presence of a catalyst.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and aldehydes.
Substitution: Nitro, halogenated, and other substituted aromatic compounds.
Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of compounds containing triazole and thiazole rings. The compound has shown promising results against various bacterial strains, making it a potential candidate for developing new antibiotics.
Case Study:
A study assessed the efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives similar to the target compound exhibited significant inhibition zones, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has been investigated for its anticancer properties. Research indicates that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms.
Data Table: Anticancer Efficacy
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 0.5 |
| Compound B | Lung Cancer | 1.2 |
| Target Compound | Prostate Cancer | 0.8 |
In vitro studies have shown that the compound significantly inhibits the growth of prostate cancer cells with an IC50 value around 0.8 µM . This positions the compound as a promising candidate for further development in cancer therapeutics.
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of triazole derivatives. The compound's structure suggests it may inhibit pro-inflammatory cytokines.
Case Study:
In a recent study evaluating the anti-inflammatory effects of thiazole derivatives, it was found that compounds similar to the target compound significantly reduced levels of TNF-alpha and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Several synthetic routes have been documented, showcasing modifications that enhance biological activity.
Synthetic Route Overview:
- Formation of Triazole Ring: Using azide and alkyne coupling reactions.
- Thiazole Synthesis: Through cyclization reactions involving thioketones.
- Carboxylic Acid Functionalization: Final steps involve introducing the carboxylic acid group via oxidation or hydrolysis.
Mechanism of Action
The mechanism of action of 2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activities, while the thiazole ring can interact with biological macromolecules, disrupting their function. These interactions can lead to the inhibition of key biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ in substituents on the triazole and thiazole rings, as well as the aryl groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
- Substituent Impact on Bioactivity : The 4-ethylphenyl group in the target compound may confer greater lipophilicity compared to halogenated analogs (e.g., Compound 4’s chlorophenyl group). This could influence membrane permeability but reduce solubility relative to polar substituents like methoxymethyl or difluoromethoxy .
- Conformational Flexibility : Isostructural analogs (e.g., Compounds 4 and 5) exhibit planar conformations except for perpendicular fluorophenyl groups, suggesting that steric bulk from the ethyl group in the target compound might alter binding interactions .
Pharmacological and Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to non-acid analogs (e.g., carbothioamide in ). However, methyl and ethyl substituents may reduce solubility relative to methoxy derivatives .
- Metabolic Stability : Difluoromethoxy and methoxymethyl groups in analogs resist oxidative metabolism better than ethyl groups, suggesting the target compound may require prodrug strategies for optimal bioavailability .
Biological Activity
The compound 2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid (CAS No. 1232809-10-7) is a triazole-thiazole hybrid that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a triazole ring fused with a thiazole moiety, which is known to enhance biological activity through diverse mechanisms. The presence of the 4-ethylphenyl and 5-methyl substitutions is significant for its pharmacological profile.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of various triazole derivatives, including the compound . The following table summarizes the findings related to its anticancer activity:
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 2-[1-(4-Ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid | MCF-7 (breast cancer) | 0.21 | Inhibition of tubulin polymerization |
| A549 (lung cancer) | 0.40 | Induction of apoptosis | |
| HT-29 (colon cancer) | 0.21 | Cell cycle arrest |
The compound exhibits potent cytotoxicity against various human cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics such as combretastatin A4 (CA-4) .
Research indicates that this compound may exert its effects through:
- Tubulin Inhibition : Similar to other known anticancer agents like CA-4, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Apoptotic Pathways : The compound has been shown to activate caspase pathways in cancer cells, promoting programmed cell death .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial efficacy. Studies have demonstrated that derivatives of thiazoles and triazoles often exhibit significant antibacterial properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |
|---|---|---|
| Staphylococcus aureus | 15.62 | 31.25 |
| Escherichia coli | 31.25 | 62.50 |
| Enterococcus faecalis | 7.81 | 15.62 |
The compound showed promising results against Gram-positive bacteria, indicating its potential use as an antimicrobial agent .
Case Studies
Several in vitro studies have highlighted the efficacy of this compound in both cancer and microbial contexts:
- In Vitro Cancer Studies : A study involving MCF-7 and A549 cell lines demonstrated that the compound not only inhibited cell growth but also induced apoptosis at nanomolar concentrations .
- Antimicrobial Efficacy : A series of tests against common pathogens revealed that the compound's derivatives displayed significant antibacterial activity with MIC values comparable to standard antibiotics .
Q & A
(Basic) What are the standard synthetic routes for preparing this compound?
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, intermediates like 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbaldehyde can be synthesized using phenylacetylene, sodium azide, and methyl iodide in the presence of CuI . Subsequent coupling with thiazole precursors (e.g., 4-methyl-1,3-thiazole-5-carboxylic acid derivatives) under reflux in acetic acid or DMF yields the target compound. Solvent selection (e.g., THF, DCM) and catalyst optimization (e.g., CuSO₄·5H₂O with sodium ascorbate) are critical for regioselectivity and yield .
(Basic) How is the structural integrity of this compound confirmed post-synthesis?
Key techniques include:
- X-ray crystallography (e.g., single-crystal analysis at 293 K, mean C–C bond length = 0.003 Å, R factor = 0.063) to resolve the triazole-thiazole conformation .
- NMR/IR spectroscopy : ¹H NMR (δ 2.35 ppm for methyl groups, δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1700 cm⁻¹) validate functional groups .
- Elemental analysis : Discrepancies ≤0.3% between calculated and observed C/H/N content confirm purity .
(Advanced) How can computational docking studies predict biological targets for this compound?
Molecular docking (e.g., AutoDock Vina) uses the compound’s 3D structure (from XRD data) to simulate binding to enzymes like α-glucosidase or cyclooxygenase-2. For example, triazole-thiazole analogs in showed binding energies of −8.2 to −9.6 kcal/mol, with key interactions (hydrogen bonds, π-π stacking) at active sites . MD simulations (100 ns) further assess stability of docked poses .
(Advanced) What strategies resolve discrepancies between experimental and theoretical spectral data?
- Recalibration : Adjust NMR reference standards (e.g., TMS) if shifts deviate >0.1 ppm.
- Purity checks : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .
- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental IR frequencies; scaling factors (0.961–0.978) correct systematic errors .
(Basic) What solvents and conditions optimize its solubility for in vitro assays?
The carboxylic acid group enhances polarity, but the hydrophobic triazole-thiazole core limits aqueous solubility. Use DMSO (for stock solutions) or co-solvents (e.g., 10% PEG-400 in PBS). Adjust pH to 7.4 (via sodium bicarbonate) to stabilize the deprotonated carboxylate form .
(Advanced) How does substituent variation on the phenyl ring affect bioactivity?
Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position of the phenyl ring improve metabolic stability and target affinity. For example, fluorophenyl analogs in showed 2.5-fold higher α-glucosidase inhibition (IC₅₀ = 12.3 µM) compared to unsubstituted derivatives . QSAR models (e.g., Hammett σ constants) correlate substituent effects with activity .
(Basic) What spectroscopic techniques characterize its stability under thermal stress?
- TGA/DSC : Decomposition onset at ~220°C indicates thermal stability .
- UV-Vis : Monitor absorbance at λₘₐₓ (~270 nm) after heating at 60°C for 24 hours; >95% retention confirms stability .
(Advanced) How to address low yields in triazole-thiazole coupling reactions?
- Catalyst screening : Replace CuI with Ru-based catalysts for sterically hindered substrates.
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes (yield increase from 45% to 72%) .
- Protection/deprotection : Use tert-butyl esters for the carboxylic acid group to prevent side reactions .
(Basic) What in vitro assays evaluate its enzyme inhibitory potential?
- α-Glucosidase inhibition : Incubate with p-nitrophenyl-α-D-glucopyranoside; measure absorbance at 405 nm .
- COX-2 inhibition : Use a fluorometric kit (e.g., Cayman Chemical) with arachidonic acid as substrate .
(Advanced) How to validate its metabolic stability in hepatic microsomes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
